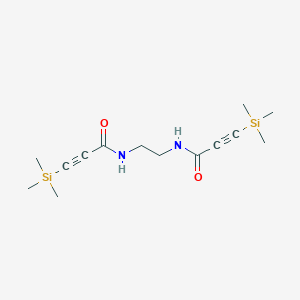
2-Propynamide, N,N'-1,2-ethanediylbis[3-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- is a synthetic organic compound characterized by the presence of a propynamide group and two trimethylsilyl groups attached to an ethanediyl backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-propynamide and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. A suitable solvent, such as tetrahydrofuran, is used to dissolve the reactants.
Catalysts: A catalyst, such as a base (e.g., triethylamine), is often employed to facilitate the reaction.
Reaction Steps: The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- may involve large-scale batch or continuous processes. The key steps include:
Raw Material Handling: Efficient handling and storage of raw materials to ensure purity and prevent contamination.
Reaction Optimization: Optimization of reaction parameters, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution Reagents: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield carboxylic acids or ketones.
Reduction: Reduction may produce alcohols or amines.
Substitution: Substitution reactions can yield a variety of functionalized derivatives.
Applications De Recherche Scientifique
2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulation of biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)-: Unique due to the presence of both propynamide and trimethylsilyl groups.
2-Propynamide, N,N’-1,2-ethanediylbis[3-(dimethylsilyl)-: Similar structure but with dimethylsilyl groups instead of trimethylsilyl groups.
2-Propynamide, N,N’-1,2-ethanediylbis[3-(ethylsilyl)-: Contains ethylsilyl groups, leading to different reactivity and properties.
Uniqueness
2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
489468-19-1 |
|---|---|
Formule moléculaire |
C14H24N2O2Si2 |
Poids moléculaire |
308.52 g/mol |
Nom IUPAC |
3-trimethylsilyl-N-[2-(3-trimethylsilylprop-2-ynoylamino)ethyl]prop-2-ynamide |
InChI |
InChI=1S/C14H24N2O2Si2/c1-19(2,3)11-7-13(17)15-9-10-16-14(18)8-12-20(4,5)6/h9-10H2,1-6H3,(H,15,17)(H,16,18) |
Clé InChI |
MQROFCOFSQDVNS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC(=O)NCCNC(=O)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


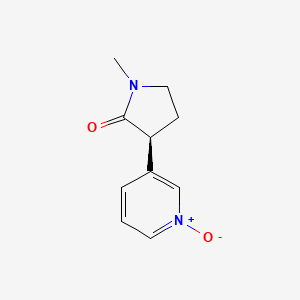
![2-Benzylidene-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14250768.png)
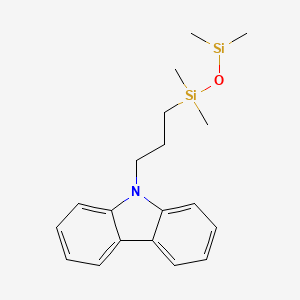
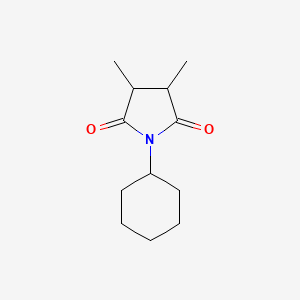
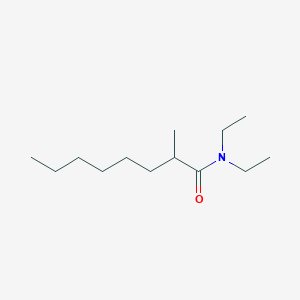
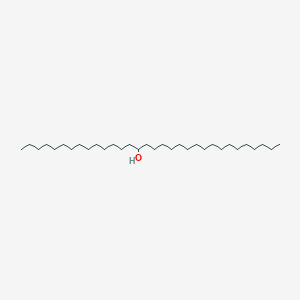

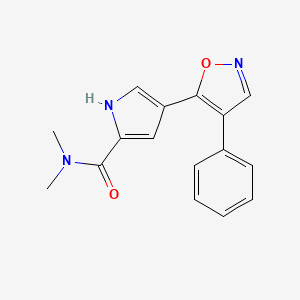
![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14250802.png)
![4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14250803.png)
![(1S,2S,5S)-2,6,6-Trimethyl-3-oxobicyclo[3.1.1]heptan-2-yl nitrate](/img/structure/B14250812.png)
![Methyl 2-[2-(benzenesulfonyl)ethenyl]benzoate](/img/structure/B14250818.png)
![3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol](/img/structure/B14250823.png)
![6-[1-(1,3-Benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14250834.png)
